molecular formula C15H17N3O6 B12352147 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

Cat. No.: B12352147
M. Wt: 335.31 g/mol
InChI Key: FEMZKVALIZOYHM-UHFFFAOYSA-N
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Description

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a diazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of benzoic acid derivatives with diazinan intermediates under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

2-[[3-(2-amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid

InChI

InChI=1S/C15H17N3O6/c16-11(14(22)23)8-17-6-5-12(19)18(15(17)24)7-9-3-1-2-4-10(9)13(20)21/h1-4,11H,5-8,16H2,(H,20,21)(H,22,23)

InChI Key

FEMZKVALIZOYHM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N(C1=O)CC2=CC=CC=C2C(=O)O)CC(C(=O)O)N

Origin of Product

United States

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